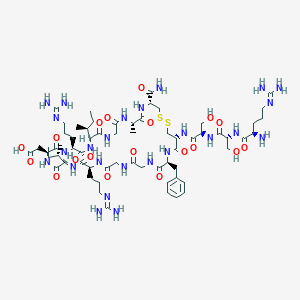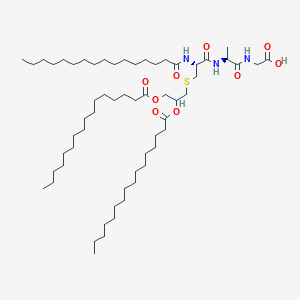
2,4-Dihydroxy-6-phenylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-phenylbenzonitrile (DPBN) is a chemical compound that is widely used in scientific research for its various applications. DPBN is a crystalline, white powder that is soluble in organic solvents and has a molecular weight of 241.24 g/mol.
Mechanism of Action
2,4-Dihydroxy-6-phenylbenzonitrile acts as a spin trap by reacting with free radicals to form a stable adduct. The resulting adduct can be detected using various analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy. 2,4-Dihydroxy-6-phenylbenzonitrile also acts as a fluorescent probe by reacting with ROS to form a fluorescent product that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2,4-Dihydroxy-6-phenylbenzonitrile has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4-Dihydroxy-6-phenylbenzonitrile is its high sensitivity and selectivity for the detection of free radicals and ROS. It is also relatively easy to synthesize and purify. However, 2,4-Dihydroxy-6-phenylbenzonitrile has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 2,4-Dihydroxy-6-phenylbenzonitrile in scientific research. One potential application is in the development of new antioxidant and anti-inflammatory drugs. 2,4-Dihydroxy-6-phenylbenzonitrile can also be used as a tool for the study of oxidative stress and free radical biology in various disease models. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile can be used in the development of new materials and catalysts for various applications.
Synthesis Methods
2,4-Dihydroxy-6-phenylbenzonitrile can be synthesized through a multistep process that involves the reaction of 2,4-dihydroxybenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent such as methanol or ethanol. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2,4-Dihydroxy-6-phenylbenzonitrile has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 2,4-Dihydroxy-6-phenylbenzonitrile is also used as a spin trap for the detection of free radicals in various biological and chemical systems. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile is used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.
properties
CAS RN |
115706-50-8 |
|---|---|
Product Name |
2,4-Dihydroxy-6-phenylbenzonitrile |
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2,4-dihydroxy-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-12-11(6-10(15)7-13(12)16)9-4-2-1-3-5-9/h1-7,15-16H |
InChI Key |
XCRZHXRLRCVYKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
synonyms |
[1,1-Biphenyl]-2-carbonitrile,3,5-dihydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)




![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)



